1-Chloro-5-methoxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-methoxypentan-2-one is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated ketone with a methoxy group attached to the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxypentan-2-one can be synthesized through several methods. One common approach involves the chlorination of 5-methoxypentan-2-one using reagents such as triphosgene. The reaction typically occurs in the presence of a solvent like dichloromethane and a catalyst such as N,N-dimethylacetamide. The reaction conditions include maintaining a temperature of around 80°C for a duration of 2 hours .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of a ketal derived from levulinic acid ester, followed by reaction with hydrochloric acid. This method is preferred due to its simplicity and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-methoxypentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products include 1-azido-5-methoxypentan-2-one or 1-thiocyanato-5-methoxypentan-2-one.
Oxidation: Products include 1-chloro-5-methoxypentanoic acid.
Reduction: Products include 1-chloro-5-methoxypentanol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-methoxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Chloro-5-methoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can disrupt normal cellular functions, leading to antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with essential biological processes is a key aspect of its activity .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-pentanone: Similar in structure but lacks the methoxy group.
1-Chloro-5-methoxy-2-pentene: Similar but contains a double bond in the pentane chain.
5-Methoxypentan-2-one: Similar but lacks the chlorine atom.
Uniqueness: 1-Chloro-5-methoxypentan-2-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses .
Eigenschaften
Molekularformel |
C6H11ClO2 |
---|---|
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
1-chloro-5-methoxypentan-2-one |
InChI |
InChI=1S/C6H11ClO2/c1-9-4-2-3-6(8)5-7/h2-5H2,1H3 |
InChI-Schlüssel |
WTFZHKLNVYRRDT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.